Chlorhexidene Diacetate Impurity A

Description

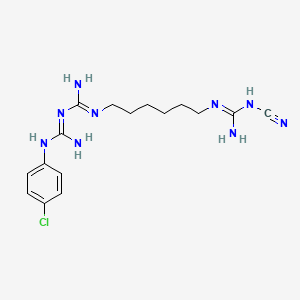

Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRGDRKNYRMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152504-08-0 | |

| Record name | Chlorhexidine nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORHEXIDINE NITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Chlorhexidine Diacetate Impurity A?

This guide provides a comprehensive overview of Chlorhexidine Diacetate Impurity A, a critical process-related impurity in the synthesis of the widely used antiseptic, chlorhexidine. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, synthetic origins, and analytical methodologies pertinent to the identification and control of this impurity, ensuring drug quality and safety.

Introduction: The Imperative of Impurity Profiling in Chlorhexidine

Chlorhexidine is a cornerstone of modern antiseptic and disinfectant formulations, prized for its broad-spectrum efficacy and substantivity. It is synthesized as a cationic bisbiguanide, comprising two p-chlorophenyl rings linked by a hexamethylene bridge. The quality control of chlorhexidine active pharmaceutical ingredients (APIs) is paramount, as process-related impurities can impact both the safety and efficacy of the final drug product.

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities. Among the known related substances, Chlorhexidine Impurity A represents a key analyte that must be monitored. Understanding its structure and origin is fundamental to developing robust manufacturing processes and analytical control strategies.

Chemical Identity and Structure of Impurity A

Chlorhexidine Diacetate Impurity A is an asymmetrical molecule that can be considered a hybrid between a chlorhexidine precursor and the final chlorhexidine structure. Its official chemical names and identifiers are crucial for unambiguous communication in research and regulatory contexts.

Nomenclature and Chemical Identifiers

The identity of Chlorhexidine Diacetate Impurity A is established by various internationally recognized naming conventions and registry numbers. These are summarized in the table below for clarity and cross-referencing.

| Identifier | Value |

| EP Name | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide[1] |

| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine[2] |

| Common Synonym | Chlorhexidine Nitrile[1] |

| CAS Number | 152504-08-0[1][2] |

| Molecular Formula | C₁₆H₂₄ClN₉[2] |

| Molecular Weight | 377.88 g/mol [3] |

Elucidated Chemical Structure

The structure of Impurity A features a single p-chlorophenyl biguanide group, characteristic of chlorhexidine, attached to one end of the hexamethylene chain. The other end of the chain, however, is terminated with a cyanoguanidine group instead of a second p-chlorophenyl biguanide moiety. This structural distinction is the defining feature of Impurity A.

Caption: 2D structure of Chlorhexidine Impurity A.

Synthetic Pathway and Formation Mechanism

Understanding the origin of an impurity is crucial for controlling its levels in the final API. Chlorhexidine Impurity A is a process-related impurity, meaning it is formed as a byproduct during the synthesis of chlorhexidine itself.

The synthesis of chlorhexidine is typically a two-step process:

-

Formation of the Intermediate: Hexamethylenediamine is reacted with sodium dicyanamide to form the key intermediate, 1,6-hexamethylene-bis-cyanoguanidine.

-

Formation of Chlorhexidine: The intermediate is then reacted with two equivalents of p-chloroaniline hydrochloride to form the final chlorhexidine molecule.

Impurity A arises from an incomplete reaction in the second step. If the 1,6-hexamethylene-bis-cyanoguanidine intermediate reacts with only one equivalent of p-chloroaniline instead of two, the result is the asymmetrical Impurity A molecule.

Caption: Synthetic origin of Impurity A via incomplete reaction.

This formation mechanism underscores the importance of controlling the stoichiometry and reaction conditions during chlorhexidine synthesis to drive the reaction to completion and minimize the formation of this and other related impurities.

Analytical Methodology for Detection and Quantification

The standard method for the analysis of chlorhexidine and its related substances, including Impurity A, is High-Performance Liquid Chromatography (HPLC), as detailed in the European Pharmacopoeia (EP). This method is designed to provide the necessary resolution to separate the main component from its structurally similar impurities.

European Pharmacopoeia HPLC Protocol

The following protocol is a representative method based on the EP monograph for chlorhexidine impurity analysis. Laboratories should always refer to the current official monograph for the most up-to-date methodology.

Table of Chromatographic Conditions:

| Parameter | Specification |

| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water/Acetonitrile (80:20 v/v) |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Water/Acetonitrile (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Gradient Elution | Time (min) |

| 0 - 2 | |

| 2 - 32 | |

| 32 - 37 | |

| 37 - 47 | |

| 47 - 54 | |

| 54 - 55 | |

| 55 - 62 | |

| Column Temp. | 30 °C |

| Detection | UV Spectrophotometry at 254 nm |

| Injection Volume | 10 µL |

Causality in Method Design

-

Stationary Phase: A C18 column is chosen for its hydrophobic properties, which effectively retain the nonpolar aromatic rings of chlorhexidine and its impurities, allowing for separation based on subtle differences in polarity.

-

Mobile Phase: The use of a water/acetonitrile gradient allows for a progressive increase in elution strength, necessary to elute the strongly retained chlorhexidine after the earlier elution of more polar impurities. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for the basic biguanide functionalities by minimizing tailing.

-

Detection: UV detection at 254 nm is suitable as the p-chlorophenyl chromophore present in chlorhexidine and Impurity A exhibits strong absorbance at this wavelength.

System Suitability and Validation

To ensure the trustworthiness of the analytical results, the EP monograph specifies system suitability tests. A reference solution containing chlorhexidine and a mixture of its specified impurities (including Impurity A) is used. Key criteria include:

-

Resolution: The method must demonstrate adequate resolution between critical peak pairs to ensure they can be accurately quantified.

-

Peak Shape: Tailing factors for the main peaks must be within acceptable limits.

-

Repeatability: Multiple injections of a standard solution must show minimal variation in peak area and retention time.

This self-validating system ensures that the analytical run is performing correctly and that the resulting data is reliable for quality control decisions.

Caption: HPLC analytical workflow for Chlorhexidine Impurity A.

Conclusion and Significance

Chlorhexidine Diacetate Impurity A is a critical process-related impurity whose presence is a direct indicator of an incomplete synthetic reaction. Its chemical structure, featuring a single p-chlorophenyl biguanide and a terminal cyanoguanidine group, makes it sufficiently different from the parent drug to be resolved by the robust, validated HPLC method outlined in the European Pharmacopoeia. For drug development professionals and quality control scientists, a thorough understanding of the identity, origin, and analytical control of Impurity A is essential for ensuring the purity, safety, and regulatory compliance of chlorhexidine-based products.

References

-

PubChem. Chlorhexidine Diacetate Impurity A. National Center for Biotechnology Information. [Link][2]

-

SynZeal. Chlorhexidine Diacetate EP Impurity A. SynZeal Research Pvt. Ltd. [Link][1]

-

Revelle, L. K., et al. (1993). Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical Research, 10(12), 1777–1784. [Link][4]

- Google Patents.Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine.

Sources

- 1. Chlorhexidine Diacetate EP Impurity A | 152504-08-0 | SynZeal [synzeal.com]

- 2. Chlorhexidine Diacetate Impurity A | C16H24ClN9 | CID 29975695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorhexidine Diacetate Impurity A | LGC Standards [lgcstandards.com]

- 4. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Process-Related Impurity: A Technical Guide to the Synthesis Pathway of Chlorhexidine Diacetate Impurity A

For researchers, scientists, and drug development professionals vested in the purity and safety of pharmaceutical products, understanding the genesis of process-related impurities is of paramount importance. This guide provides an in-depth technical exploration of the synthesis pathway of Chlorhexidine Diacetate Impurity A, a known related substance in the production of the widely used antiseptic, chlorhexidine diacetate. By dissecting the core chemical reactions and potential side reactions, this document aims to equip the scientific community with the knowledge to control and minimize the formation of this impurity, thereby ensuring the quality and integrity of the final drug substance.

Introduction: The Significance of Impurity Profiling in Chlorhexidine Synthesis

Chlorhexidine, a cationic bisbiguanide, is a cornerstone of modern antiseptic and disinfectant formulations.[1] Its synthesis, while well-established, is a multi-step process with the potential for the formation of various impurities. These impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the final product.[2] Regulatory bodies worldwide place stringent limits on the levels of these impurities in active pharmaceutical ingredients (APIs). Therefore, a thorough understanding of their formation is not merely an academic exercise but a critical component of Good Manufacturing Practices (GMP).

Chlorhexidine Diacetate Impurity A, chemically known as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide or Chlorhexidine Nitrile, is a significant process-related impurity.[3][4][5] Its structure suggests its origin as an intermediate or a byproduct of an incomplete reaction in the main chlorhexidine synthesis. This guide will elucidate the likely synthetic origin of this impurity, providing a framework for its control.

The Convergent Synthesis of Chlorhexidine: A Prelude to Impurity Formation

The industrial synthesis of chlorhexidine is a convergent process, meaning that different parts of the molecule are synthesized separately before being joined together in the final steps. The key starting materials for this process are 4-chloroaniline and 1,6-hexanediamine, which are used to construct the aromatic and aliphatic portions of the chlorhexidine molecule, respectively, along with a cyanoguanidine source, typically sodium dicyanamide.[6][7]

The synthesis can be conceptually broken down into two primary stages:

-

Formation of the Aliphatic Backbone: 1,6-hexanediamine is reacted with sodium dicyanamide to form the key intermediate, 1,6-bis(cyanoguanidino)hexane.[2][8][9]

-

Coupling with the Aromatic Moiety: The 1,6-bis(cyanoguanidino)hexane intermediate is then reacted with 4-chloroaniline to form chlorhexidine.[6][10]

It is within this second stage that the formation of Chlorhexidine Diacetate Impurity A is most probable.

Elucidating the Synthesis Pathway of Chlorhexidine Diacetate Impurity A

The formation of Chlorhexidine Diacetate Impurity A can be rationalized as the product of an incomplete reaction during the final coupling step of chlorhexidine synthesis. In this step, two molecules of 4-chloroaniline are intended to react with the two cyanoguanidino groups of 1,6-bis(cyanoguanidino)hexane. However, if the reaction does not proceed to completion, a molecule where only one of the cyanoguanidino groups has reacted with 4-chloroaniline will be formed. This mono-reacted species is precisely Chlorhexidine Diacetate Impurity A.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amine group of 4-chloroaniline to the electrophilic carbon of the cyano group in the cyanoguanidino moiety of 1,6-bis(cyanoguanidino)hexane. The reaction is typically carried out at elevated temperatures.

The proposed mechanism for the formation of both chlorhexidine and Impurity A is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-chloroaniline attacks the electrophilic carbon atom of one of the terminal cyano groups of 1,6-bis(cyanoguanidino)hexane.

-

Proton Transfer: A subsequent proton transfer leads to the formation of a biguanide linkage.

-

Formation of Impurity A: If the reaction is stopped or does not proceed to completion after the first addition, Chlorhexidine Diacetate Impurity A is formed.

-

Formation of Chlorhexidine: For the synthesis of chlorhexidine, a second molecule of 4-chloroaniline reacts with the remaining cyanoguanidino group on the other end of the hexamethylene chain through the same mechanism.

The stoichiometry of the reactants, reaction time, and temperature are critical parameters that influence the relative amounts of chlorhexidine and Impurity A produced. An excess of 1,6-bis(cyanoguanidino)hexane or insufficient reaction time would favor the formation of Impurity A.

Experimental Protocols: A Self-Validating System

To ensure the synthesis of chlorhexidine with minimal levels of Impurity A, a well-controlled and validated experimental protocol is essential. The following sections outline a representative synthesis protocol and the analytical methods required to monitor and control the formation of Impurity A.

Synthesis of Chlorhexidine Diacetate

This protocol is a generalized representation based on established synthetic routes.[6][10] Optimization of specific parameters would be necessary for process scale-up.

Step 1: Synthesis of 1,6-bis(cyanoguanidino)hexane

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 1,6-hexanediamine dihydrochloride and sodium dicyanamide in a suitable solvent such as n-butanol.[8]

-

Heat the mixture to reflux (approximately 100-140°C) and maintain for 2-7 hours.[8]

-

Cool the reaction mixture and filter the solid product.

-

Wash the product with water to remove inorganic salts and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Dry the purified 1,6-bis(cyanoguanidino)hexane under vacuum.

Step 2: Synthesis of Chlorhexidine from 1,6-bis(cyanoguanidino)hexane

-

Charge a reaction vessel with 1,6-bis(cyanoguanidino)hexane and a molar excess of 4-chloroaniline hydrochloride.

-

Add a high-boiling point solvent such as 2-ethoxyethanol.[6]

-

Heat the reaction mixture to a temperature of 135-175°C and maintain for 2-7 hours.[10]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to ensure the complete consumption of the 1,6-bis(cyanoguanidino)hexane and Chlorhexidine Impurity A.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the crude chlorhexidine dihydrochloride and wash with a suitable solvent.

-

To obtain chlorhexidine diacetate, the dihydrochloride salt can be neutralized and then treated with acetic acid.

-

Recrystallize the final product from a suitable solvent system to achieve the desired purity.

Analytical Characterization and Control

A robust analytical methodology is paramount for the identification and quantification of Chlorhexidine Diacetate Impurity A. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9][10]

Table 1: Representative HPLC Method for Chlorhexidine and Impurity A Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient elution is typically employed to resolve all related substances. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: This is a general method and may require optimization for specific instrumentation and impurity profiles.[10]

For unequivocal identification and structural confirmation of Impurity A, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the characterization of isolated impurities.[2]

The self-validating nature of this protocol lies in the in-process monitoring using a validated HPLC method. By tracking the disappearance of the 1,6-bis(cyanoguanidino)hexane intermediate and the transient formation and subsequent consumption of Impurity A, the reaction can be driven to completion, ensuring minimal levels of this impurity in the final product.

Conclusion and Future Perspectives

The synthesis of Chlorhexidine Diacetate Impurity A is intrinsically linked to the primary manufacturing process of chlorhexidine. Its formation as a byproduct of an incomplete reaction highlights the criticality of stringent process control and robust analytical monitoring. By understanding the underlying reaction mechanism, scientists and drug development professionals can implement effective strategies to minimize its presence, thereby ensuring the quality, safety, and efficacy of chlorhexidine-containing products.

Future work in this area could focus on the development of more efficient catalytic systems for the final coupling step to further reduce reaction times and the potential for impurity formation. Additionally, the application of Process Analytical Technology (PAT) could enable real-time monitoring and control of the synthesis, leading to a more robust and efficient manufacturing process.

References

- CN102993057B - Synthesis method of 1,6-bis(cyano-guanidino) hexane - Google Patents.

-

Analytical Methods for the Determination of Chlorhexidine: A Review - ResearchGate. Available at: [Link]

-

[Determination of chlorhexidine acetate in disinfectant by high performance liquid chromatography] - PubMed. Available at: [Link]

-

Identification and Isolation of Chlorhexidine Digluconate Impurities - ResearchGate. Available at: [Link]

-

Development and Validation of HPLC Method for Chlorohexidine. Available at: [Link]

-

Chlorhexidine Diacetate EP Impurity A | 152504-08-0 | SynZeal. Available at: [Link]

-

Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin - Scirp.org. Available at: [Link]

-

Analysis of Related Substances of Chlorhexidine Digluconate: Kinetex 5 µm C18 Batch Reproducibility and Effect of Gradient Delay Volume on Separation of Impurities - Phenomenex. Available at: [Link]

-

BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. Available at: [Link]

-

Guiding the Synthesis and Application of 1,6-Bis(cyano-guanidino)hexane: A Supplier's Perspective. Available at: [Link]

-

Chlorhexidine-impurities - Pharmaffiliates. Available at: [Link]

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. Available at: [Link]

-

Chlorhexidine Dihydrochloride - Impurity A| Chemical Name : 1-(4-Chlorophenyl)-5-[6-(3-cyanoguanidino)hexyl]biguanide - Pharmaffiliates. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. lcms.cz [lcms.cz]

- 6. Chlorhexidine diacetate | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. [Determination of chlorhexidine acetate in disinfectant by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Chlorhexidine Diacetate Impurity A

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Chlorhexidine Diacetate Impurity A, a critical impurity associated with the widely used antiseptic agent, Chlorhexidine Diacetate. Understanding the characteristics of this impurity is paramount for robust analytical method development, formulation stability, and ensuring the safety and efficacy of pharmaceutical products containing Chlorhexidine Diacetate.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and drug products.[1][2][3] Chlorhexidine, a broad-spectrum bisbiguanide antiseptic, is extensively used in various pharmaceutical and medical device applications. Its synthesis and degradation can lead to the formation of several related substances, among which Chlorhexidine Diacetate Impurity A is of significant interest. This guide delves into the core physicochemical attributes of this specific impurity, providing a foundational understanding for professionals in the field.

Chemical Identity and Structure

A precise understanding of the chemical identity of an impurity is the cornerstone of any analytical investigation. Chlorhexidine Diacetate Impurity A is chemically identified as N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide.

Table 1: Chemical Identifiers for Chlorhexidine Diacetate Impurity A

| Identifier | Value |

| Chemical Name | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide |

| Synonyms | Chlorhexidine Nitrile, 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide |

| CAS Number | 152504-08-0 |

| Molecular Formula | C₁₆H₂₄ClN₉ |

| Molecular Weight | 377.88 g/mol |

| Appearance | Yellowish White Solid |

Source: SynZeal, Pharmaffiliates, LGC Standards[4][5][6]

The structural relationship between Chlorhexidine and Impurity A is crucial for understanding its potential formation pathways.

Figure 2: Workflow for solubility determination.

pKa (Acid Dissociation Constant)

The pKa value is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and chromatographic retention. As a biguanide derivative, Chlorhexidine Diacetate Impurity A is expected to be a strong base. The pKa of the parent compound, chlorhexidine, is approximately 10.8. [7]Biguanides like metformin exhibit a high pKa value (around 12.4) due to the extensive resonance stabilization of the protonated form. [8][9]Based on its structure, the pKa of Chlorhexidine Diacetate Impurity A is estimated to be in a similar range, indicating that it will be predominantly protonated and positively charged under physiological and most analytical conditions.

Analytical Characterization

The identification and quantification of Chlorhexidine Diacetate Impurity A require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Pharmacopoeial monographs for Chlorhexidine Diacetate provide detailed HPLC methods for the separation and quantification of related substances, including Impurity A. [10][11] Table 3: Typical HPLC Parameters for the Analysis of Chlorhexidine Impurities

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at approximately 239 nm |

| Injection Volume | 20 µL |

Source: USP-NF [10] Experimental Protocol: HPLC Analysis of Chlorhexidine Diacetate Impurity A

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Chlorhexidine Diacetate Impurity A in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the Chlorhexidine Diacetate drug substance or product in the diluent to a known concentration.

-

Chromatographic System: Set up the HPLC system according to the parameters outlined in Table 3.

-

System Suitability: Inject a system suitability solution containing Chlorhexidine and known impurities to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and repeatability).

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Identify the peak corresponding to Impurity A in the sample chromatogram based on its retention time relative to the standard. Calculate the concentration of Impurity A using the peak area and the calibration curve generated from the working standards.

Figure 3: HPLC analysis workflow for Impurity A.

Spectroscopic Characterization

While detailed spectra for Impurity A are not widely published, its structure can be confirmed using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: The p-chlorophenyl chromophore present in the molecule is expected to exhibit UV absorption maxima around 230-260 nm, similar to the parent chlorhexidine molecule which has absorption maxima at 198 nm, 232 nm, and 260 nm. [12]* Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H, C=N, C-N, and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Impurity A. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the p-chlorophenyl group, the aliphatic protons of the hexyl chain, and the N-H protons of the biguanide and cyano-guanidino moieties.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of Impurity A and to study its fragmentation pattern, which can provide further structural information. The fragmentation of chlorhexidine has been studied and can provide insights into the expected fragmentation of its impurities. [13]

Stability and Degradation

The stability of Chlorhexidine Diacetate Impurity A is a critical consideration, as its degradation could lead to the formation of other, potentially more toxic, impurities. The degradation of chlorhexidine is known to be influenced by pH, temperature, and light.

Degradation Pathways

The primary degradation product of chlorhexidine is p-chloroaniline (PCA), which is a known genotoxic and carcinogenic substance. [3][14][15]The formation of PCA from chlorhexidine is pH-dependent. [5][14]

-

Acidic Conditions: Direct hydrolysis of the biguanide linkage can lead to the formation of PCA. [5][14]* Alkaline Conditions: Degradation may proceed through the formation of p-chlorophenylurea as an intermediate, which then hydrolyzes to PCA. [5][14] Given the structural similarity, it is plausible that Chlorhexidine Diacetate Impurity A could also degrade to form PCA and other related products.

Sources

- 1. EMA releases guidance on elemental impurities in medicines [manufacturingchemist.com]

- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorhexidine Diacetate(56-95-1) IR Spectrum [m.chemicalbook.com]

- 7. Chlorhexidine | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Chlorhexidine Diacetate Impurity A: A Technical Guide

Introduction

In the landscape of pharmaceutical quality control, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of drug products. Chlorhexidine, a widely used antiseptic, is no exception. During its synthesis and storage, various related substances can emerge, one of which is Chlorhexidine Diacetate Impurity A. This guide provides an in-depth technical overview of the spectroscopic techniques utilized to elucidate the structure and confirm the identity of this specific impurity.

Chlorhexidine Diacetate Impurity A, also known by its European Pharmacopoeia (EP) designation, is chemically identified as N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide.[1] It is also referred to as Chlorhexidine Nitrile by the United States Pharmacopeia (USP).[1] The presence and quantity of this and other impurities are critical quality attributes that must be monitored. This document serves as a resource for researchers, analytical scientists, and drug development professionals, offering insights into the expected spectroscopic data (UV, IR, NMR, and MS) for this compound and the rationale behind the analytical methodologies.

Chemical Profile of Chlorhexidine Diacetate Impurity A

A thorough understanding of the impurity's structure is fundamental to interpreting its spectroscopic data.

| Property | Value | Source(s) |

| Chemical Name (EP) | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide | [1] |

| Synonym (USP) | Chlorhexidine Nitrile | [1] |

| CAS Number | 152504-08-0 | [1][2] |

| Molecular Formula | C₁₆H₂₄ClN₉ | [1][2] |

| Molecular Weight | 377.88 g/mol | [2] |

Structure:

Caption: Chemical structure of Chlorhexidine Diacetate Impurity A.

Spectroscopic Analysis Workflow

The definitive identification of Chlorhexidine Diacetate Impurity A relies on a multi-technique spectroscopic approach. Each method provides unique and complementary information about the molecule's structure and functional groups. The typical workflow for characterization is outlined below.

Caption: General workflow for the isolation and spectroscopic characterization of pharmaceutical impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy is a valuable technique for detecting the presence of chromophores (light-absorbing functional groups) in a molecule. For Chlorhexidine Diacetate Impurity A, the key chromophores are the chlorophenyl group and the conjugated biguanide and cyano-guanidino systems. This technique is primarily used for quantitative analysis (e.g., in HPLC detection) and to provide initial evidence of the aromatic and conjugated systems.

Experimental Protocol:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Chlorhexidine Diacetate Impurity A in a suitable UV-transparent solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 10 µg/mL).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Scan Range: Record the absorption spectrum from 200 to 400 nm against a solvent blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data: Based on the structure, which is similar to the parent chlorhexidine molecule, absorption maxima are expected in the UV region. The primary absorption is attributed to the π → π* transitions within the chlorophenyl ring and the extended conjugation of the biguanide-like structures.

| Parameter | Expected Value |

| λmax | ~230-240 nm and ~255-265 nm |

Note: The exact λmax and molar absorptivity can be influenced by the solvent used.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Impurity A, this technique can confirm the presence of N-H, C=N, C≡N, aromatic C-H, and C-Cl bonds.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a calibrated Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Assign the observed absorption bands to specific functional group vibrations.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | Amines, imines |

| ~2195 | C≡N stretching | Nitrile |

| 1650 - 1550 | C=N stretching | Guanidino groups |

| ~1600, ~1500 | C=C stretching | Aromatic ring |

| ~830 | C-H out-of-plane bending | p-disubstituted benzene |

| ~1100 | C-Cl stretching | Aryl chloride |

The presence of a sharp band around 2195 cm⁻¹ is a key diagnostic feature for the nitrile group, which distinguishes Impurity A from chlorhexidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C (carbon) atoms. For Chlorhexidine Diacetate Impurity A, NMR is used to confirm the carbon skeleton and the precise location of protons.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

Data Analysis: Integrate ¹H signals, determine chemical shifts (δ) in ppm, and analyze coupling patterns. Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

Expected Data: While the exact chemical shifts are not publicly available in detail, a Certificate of Analysis for the reference standard will confirm that the ¹H NMR spectrum conforms to the structure.[1] The expected signals can be predicted based on the structure:

¹H NMR:

-

Aromatic Protons: Doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Aliphatic Protons: Multiplets in the aliphatic region (typically δ 1.2-3.5 ppm) corresponding to the six methylene groups of the hexyl chain. Protons closer to the nitrogen atoms will be shifted downfield.

-

N-H Protons: Broad signals, the chemical shifts of which are highly dependent on the solvent, concentration, and temperature.

¹³C NMR:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Guanidino/Nitrile Carbons: Signals for the C=N and C≡N carbons in the downfield region (typically δ 115-170 ppm).

-

Aliphatic Carbons: Signals for the six methylene carbons of the hexyl chain in the upfield region (typically δ 25-45 ppm).

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is a highly sensitive technique used to confirm the elemental composition and to support the proposed structure.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Expected Data:

| Parameter | Expected Value |

| Molecular Ion [M+H]⁺ | m/z 378.19 |

| Isotope Pattern | A characteristic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). |

The accurate mass measurement of the molecular ion is a critical piece of data for confirming the elemental formula (C₁₆H₂₄ClN₉). A comprehensive study on chlorhexidine impurities by Revelle et al. utilized HPLC-MS for the tentative identification of various related substances, highlighting the utility of this technique.[3]

Conclusion

The structural elucidation of Chlorhexidine Diacetate Impurity A is a critical step in ensuring the quality and safety of chlorhexidine-containing pharmaceutical products. A combination of spectroscopic techniques, including UV-Vis, IR, NMR, and MS, provides a comprehensive characterization of this impurity. While detailed spectral data is often proprietary and provided with the purchase of a certified reference standard, this guide outlines the expected spectroscopic characteristics based on the known chemical structure. The methodologies described herein represent a robust analytical approach for the definitive identification and routine monitoring of this impurity in a regulated environment.

References

-

SynZeal. (n.d.). Chlorhexidine Diacetate EP Impurity A. Retrieved January 16, 2026, from [Link]

-

Revelle, L. K., Doub, W. H., Wilson, R. T., Harris, M. H., & Rutter, A. M. (1993). Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical research, 10(12), 1777–1784. [Link]

-

SynThink Research Chemicals. (n.d.). Chlorhexidine EP Impurity A. Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). Chlorhexidine EP Impurity A. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Chlorhexidine Diacetate - Impurity A. Retrieved January 16, 2026, from [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Regulatory Limits of Chlorhexidine Diacetate Impurity A

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the control of impurities is a critical pillar ensuring the safety and efficacy of drug products. For a widely used antiseptic agent like Chlorhexidine Diacetate, a thorough understanding of its impurity profile is paramount. This technical guide provides a comprehensive exploration of the regulatory framework, analytical methodologies, and toxicological considerations surrounding a key process-related impurity: Chlorhexidine Diacetate Impurity A.

The Regulatory Imperative: Understanding the Framework for Impurity Control

The control of impurities in pharmaceutical products is not arbitrary; it is a scientifically driven and rigorously regulated process. Global regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure patient safety.

The foundational principles for controlling impurities in new drug substances and products are laid out in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.[1] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

While these ICH guidelines provide a general framework, specific limits for impurities in established drug substances are often detailed in pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Chlorhexidine Diacetate Impurity A: A Closer Look

Chlorhexidine Diacetate Impurity A, chemically known as N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide, is a known process-related impurity in the synthesis of chlorhexidine.[2][3] Its formation is linked to the manufacturing process of the active pharmaceutical ingredient (API).

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Chlorhexidine Diacetate Impurity A | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide | 152504-08-0 | C₁₆H₂₄ClN₉ | 377.88 g/mol |

Table 1: Chemical Identity of Chlorhexidine Diacetate Impurity A[2][3]

The presence of this impurity must be carefully controlled to ensure the quality and safety of the final drug product.

Regulatory Limits: A Complex Picture

Defining a single, universal regulatory limit for Chlorhexidine Diacetate Impurity A is challenging as it can vary based on the specific pharmacopeia and the final drug product's formulation and intended use.

The United States Pharmacopeia (USP) monograph for Chlorhexidine Acetate specifies a limit for Total Impurities of not more than 3.0%.[4] It also includes a specific limit for another related substance, p-chloroaniline. However, a specific acceptance criterion for Impurity A is not individually listed in the currently available public monograph.

Similarly, while the European Pharmacopoeia (Ph. Eur.) has a monograph for Chlorhexidine Diacetate, the specific limit for Impurity A is not publicly detailed.[5] The Ph. Eur. does provide a detailed method for the analysis of related substances in Chlorhexidine Digluconate solution, which lists Impurity A as a specified impurity to be monitored.[6]

In the absence of a specific, harmonized limit for Impurity A in Chlorhexidine Diacetate, the principles of ICH Q3A/B become the guiding force. The qualification of this impurity would be based on its levels in batches of the drug substance used in safety and clinical studies. If the level of Impurity A in a new batch exceeds the level that was qualified, further toxicological studies may be required.

Logical Framework for Establishing an In-House Limit for Impurity A

The following diagram illustrates the decision-making process for establishing an in-house acceptance criterion for Chlorhexidine Diacetate Impurity A in the absence of a specific pharmacopeial limit.

Caption: Decision workflow for setting an in-house limit for Impurity A.

Toxicological Considerations: The "Why" Behind the Control

While specific toxicological data for Chlorhexidine Diacetate Impurity A is not extensively published in the public domain, the rationale for its control is rooted in the general principles of toxicology and impurity qualification. Any compound that is not the active pharmaceutical ingredient is considered an impurity and has the potential to cause adverse effects.

The toxicological profile of chlorhexidine itself has been well-studied. It is known to be a potent antiseptic with low systemic absorption.[2][7] However, some related compounds and degradation products of chlorhexidine, such as p-chloroaniline, have known toxicities, including potential carcinogenicity.[8] This underscores the importance of controlling all related substances, including Impurity A, to minimize any potential risks.

A comprehensive toxicological assessment of Impurity A would typically involve a battery of tests, including genotoxicity and acute toxicity studies. In the absence of such data, a conservative approach is taken, and the impurity is controlled to the lowest reasonably achievable level. In silico (computer-based) toxicology prediction tools can also be employed to estimate the potential toxicity of an impurity based on its chemical structure.[9][10][11]

Analytical Methodology: The "How" of Detection and Quantification

Accurate and precise analytical methods are essential for the control of Chlorhexidine Diacetate Impurity A. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique employed for this purpose.

Experimental Protocol: HPLC Analysis of Chlorhexidine Diacetate Impurities

This protocol is a representative example based on methodologies described in pharmacopeias and the scientific literature. Method validation in accordance with ICH Q2(R1) guidelines is essential before implementation.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and UV detector.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase A: A buffered aqueous solution, for example, a solution of sodium phosphate adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is employed to ensure the separation of all related substances from the main chlorhexidine peak. An example gradient is shown below:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 50 | 50 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 36 | 90 | 10 |

| 45 | 90 | 10 |

Table 2: Example Gradient Elution Program

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where chlorhexidine and its impurities have significant absorbance, for example, 254 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: Typically 20 µL.

3. Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 90:10 v/v).

-

Standard Solution: A solution of Chlorhexidine Diacetate Reference Standard of known concentration prepared in the diluent.

-

Impurity A Standard Solution: A solution of Chlorhexidine Diacetate Impurity A Reference Standard of known concentration prepared in the diluent. This is used for peak identification and to determine the relative response factor if necessary.

-

Sample Solution: A solution of the Chlorhexidine Diacetate sample to be tested, prepared in the diluent at a specified concentration.

4. System Suitability:

-

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This typically involves injecting a solution containing chlorhexidine and its known impurities (including Impurity A) to assess parameters such as resolution, tailing factor, and theoretical plates.

5. Analysis and Calculation:

-

Inject the diluent (as a blank), the standard solution, the Impurity A standard solution, and the sample solution into the chromatograph.

-

Identify the peak corresponding to Impurity A in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the percentage of Impurity A in the sample using the area of the peak and the following formula:

% Impurity A = (Area of Impurity A peak in Sample / Area of Chlorhexidine peak in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100

Workflow for HPLC Analysis of Chlorhexidine Diacetate Impurities

The following diagram illustrates the key steps in the HPLC analysis of impurities in Chlorhexidine Diacetate.

Caption: Step-by-step workflow for the HPLC analysis of impurities.

Conclusion: A Commitment to Quality and Safety

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

-

SynZeal. Chlorhexidine Diacetate EP Impurity A. [Link]

-

U.S. Food and Drug Administration. Pharmacology Review(s) - accessdata.fda.gov. [Link]

-

Willis, L. Final Report on the Safety Assessment of Chlorhexidine/Chlorhexidine Diacetate/Chlorhexidine Dihydrochloride/Chlorhexidine Digluconate. International Journal of Toxicology. 1993;12(3):201-223. [Link]

-

Australian Government Department of Health. Chlorhexidine: Human health tier II assessment. 2016. [Link]

-

PubChem. Chlorhexidine Acetate. [Link]

-

USP-NF. Chlorhexidine Acetate. 2014. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. INFORMATION LEAFLET Ph. Eur. Reference Standard CHLORHEXIDINE DIACETATE CRS batch 2. 2014. [Link]

-

U.S. Pharmacopeia. USP Monographs: Chlorhexidine Gluconate Solution. [Link]

-

Revelle, L. K., et al. Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical research. 1993;10(12):1777-1784. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. 2008. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. 2006. [Link]

-

European Pharmacopoeia. Chlorhexidine Digluconate Solution Monograph. [Link]

-

USP-NF. Notice of Intent to Revise: Chlorhexidine Acetate. 2013. [Link]

-

Raies, A. B., & Bajic, V. B. In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. 2016;6(2):147-172. [Link]

-

USP-NF. Chlorhexidine Acetate (IRA 1-Sep-2014). [Link]

-

Kim, H. S. In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work. 2020;11(2):123-129. [Link]

-

Richarz, A. N., & Cronin, M. T. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Toxicological research. 2017;33(3):173-181. [Link]

-

PubChem. N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride. [Link]

-

Global Substance Registration System. N-(6-AMINOHEXYL)-N'-(4-CHLOROPHENYL)IMIDODICARBONIMIDIC DIAMIDE. [Link]

Sources

- 1. Chlorhexidine Acetate | C26H38Cl2N10O4 | CID 9562059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. uspnf.com [uspnf.com]

- 5. Chlorhexidine diacetate CRS | LGC Standards [lgcstandards.com]

- 6. crs.edqm.eu [crs.edqm.eu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. usp-pqmplus.org [usp-pqmplus.org]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Unseen Player: A Technical Guide to the Role of Chlorhexidine Diacetate Impurity A in Chlorhexidine Degradation

Foreword: Beyond the Active Ingredient

In the realm of pharmaceutical sciences, the an active pharmaceutical ingredient (API) is paramount. However, the true measure of a drug product's quality, safety, and efficacy lies not only in the integrity of the API but also in the comprehensive understanding and control of its impurities. This is particularly critical for a widely used antiseptic agent like chlorhexidine, where the emergence of degradation products can have significant implications. This technical guide delves into the nuanced world of chlorhexidine stability, focusing on a specific, yet often overlooked, player: Chlorhexidine Diacetate Impurity A . Our objective is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the formation, significance, and analytical challenges associated with this impurity, moving beyond mere identification to a mechanistic exploration of its role in the broader degradation pathway of chlorhexidine.

Chlorhexidine: A Double-Edged Sword of Efficacy and Instability

Chlorhexidine is a cornerstone of modern antiseptic and disinfectant formulations, prized for its broad-spectrum antimicrobial activity. Structurally, it is a bisbiguanide, a potent cationic agent that disrupts microbial cell membranes. However, the very chemical features that bestow its therapeutic efficacy—the reactive biguanide moieties—also render it susceptible to degradation under various conditions, including heat, light, and non-neutral pH.[1][2][3]

The primary and most well-documented degradation product of chlorhexidine is p-chloroaniline (PCA), a compound with known hemotoxic and carcinogenic potential. This has led to stringent regulatory limits on PCA levels in chlorhexidine-containing products. While the focus has predominantly been on PCA, a comprehensive understanding of chlorhexidine's stability requires a deeper look into the entire impurity profile, including other significant degradants such as Chlorhexidine Diacetate Impurity A.

Unmasking Impurity A: Structure and Identity

Chlorhexidine Diacetate Impurity A, as defined by the European Pharmacopoeia (EP), is chemically known as N-(4-Chlorophenyl)-N'-[6-[(N-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide .[2] The United States Pharmacopeia (USP) refers to it as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide , and it is also commonly known as Chlorhexidine Nitrile .[2]

The key structural feature that distinguishes Impurity A from the parent chlorhexidine molecule is the presence of a cyanamide (or nitrile) group (-N-C≡N) in place of one of the biguanide terminal amino groups. This transformation represents a significant alteration of the biguanide moiety and is a crucial clue to its formation pathway.

The Genesis of Impurity A: A Proposed Degradation Pathway

While the degradation of chlorhexidine to p-chloroaniline is extensively studied, the precise mechanism for the formation of Chlorhexidine Diacetate Impurity A from the parent drug under typical stress conditions is not as explicitly detailed in the scientific literature. However, based on the principles of biguanide chemistry and the identification of related impurities in forced degradation studies, a plausible pathway can be proposed.

The formation of Impurity A is likely initiated by the hydrolysis of one of the biguanide functional groups in the chlorhexidine molecule. The biguanide moiety, under certain conditions (e.g., thermal stress, presence of specific catalysts), can undergo a series of reactions leading to the elimination of ammonia and the formation of a more stable cyanamide group.

A study by Revelle et al. (1993) on the identification of chlorhexidine impurities provides foundational insights into the types of degradation products that can be expected.[1][2] While this study did not explicitly detail the formation of Impurity A from chlorhexidine degradation, it laid the groundwork for understanding the fragmentation and rearrangement of the chlorhexidine molecule. The identification of various other impurities suggests a complex network of parallel and sequential degradation reactions. Furthermore, the detection of nitrile-containing compounds like 2-amino-5-chlorobenzonitrile in degraded chlorhexidine solutions lends strong support to the possibility of nitrile formation as a relevant degradation pathway.[4]

Below is a proposed mechanistic pathway for the formation of Chlorhexidine Diacetate Impurity A:

Caption: Proposed formation of Impurity A via hydrolysis.

This proposed pathway underscores the role of Impurity A as a direct, and potentially significant, degradation product of chlorhexidine, distinct from the well-known hydrolytic cleavage that leads to p-chloroaniline.

Analytical Methodologies for the Detection and Quantification of Chlorhexidine and its Impurities

A robust analytical strategy is essential for monitoring the degradation of chlorhexidine and quantifying its impurities, including Impurity A. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the API from its degradation products, allowing for the accurate quantification of each component. The development of such a method for chlorhexidine and its impurities requires careful optimization of several parameters.

Table 1: Key Parameters for a Stability-Indicating HPLC Method for Chlorhexidine

| Parameter | Typical Conditions and Rationale |

| Stationary Phase | C18 or C8 reversed-phase column. The non-polar nature of these columns allows for good retention and separation of chlorhexidine and its less polar impurities. |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient is necessary to resolve compounds with a wide range of polarities. |

| pH of Mobile Phase | Typically in the acidic range (pH 2.5-4.0). This helps to ensure the ionization of chlorhexidine and its basic impurities, leading to better peak shape and retention. |

| Detection | UV detection at a wavelength where both chlorhexidine and its key impurities have significant absorbance (e.g., 254 nm or 280 nm). |

| Column Temperature | Controlled at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are indispensable for identifying potential degradation products and validating the stability-indicating nature of an analytical method.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Chlorhexidine Diacetate in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

-

Peak Identification: Compare the chromatograms of the stressed samples with that of the control. Tentatively identify degradation peaks. For confirmation, mass spectrometric (LC-MS) analysis is highly recommended. Reference standards of known impurities, including Impurity A and PCA, should be co-injected to confirm their identities.

Caption: Workflow for a forced degradation study.

The Interplay of Impurities: Is Impurity A a Precursor to Further Degradation?

An important consideration in understanding the degradation pathway is whether Impurity A is a stable endpoint or an intermediate that can further degrade. Given the presence of other reactive functional groups in the Impurity A molecule, it is plausible that it could undergo further hydrolysis or other reactions to form smaller, more polar degradants.

The relationship between the formation of Impurity A and the primary degradant, PCA, is of particular interest. It is conceivable that under certain conditions, the degradation pathways leading to Impurity A and PCA occur in parallel. However, it is also possible that the formation of one may influence the other. For instance, the conditions that favor the hydrolysis of the biguanide to a cyanamide might differ from those that lead to the cleavage of the molecule to form PCA. A comprehensive kinetic study monitoring the formation and disappearance of both impurities over time under various stress conditions would be necessary to fully elucidate this relationship.

Conclusion: The Imperative of a Holistic Approach to Stability

The case of Chlorhexidine Diacetate Impurity A serves as a compelling reminder that a thorough understanding of a drug's stability profile requires looking beyond the most obvious degradation products. While p-chloroaniline remains a critical impurity to monitor due to its toxicity, a comprehensive assessment of chlorhexidine's degradation must also account for other significant players like Impurity A.

For drug development professionals, this necessitates the implementation of robust, stability-indicating analytical methods capable of resolving all potential degradants. Furthermore, a mechanistic understanding of how these impurities are formed is crucial for developing stable formulations and establishing meaningful control strategies. By embracing a holistic approach to impurity profiling, we can ensure the continued safety and efficacy of this vital antiseptic agent.

References

-

Purdy, K. R. (n.d.). Aspects of chlorhexidine degradation. University of Bath. Retrieved from [Link]

-

Zong, Z., & Kirsch, L. E. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of pharmaceutical sciences, 101(9), 3277–3287. [Link]

-

Salvador, M. S., de Oliveira, S. C., de Sousa, J. S., de Morais, S. M., de Mello, P. A., & Cavalcante, R. M. (2018). Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations. Computational biology and chemistry, 72, 133–141. [Link]

-

Revelle, L. K., Doub, W. H., Wilson, R. T., Harris, M. H., & Rutter, A. M. (1993). Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical research, 10(12), 1777–1784. [Link]

-

SynZeal. (n.d.). Chlorhexidine EP Impurity A. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Identification and Isolation of Chlorhexidine Digluconate Impurities. Retrieved from [Link]

-

Zong, Z., & Kirsch, L. E. (2012). Studies on the Instability of Chlorhexidine, Part I: Kinetics and Mechanisms. ResearchGate. Retrieved from [Link]

-

Zong, Z., & Kirsch, L. E. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. PubMed. Retrieved from [Link]

-

Revelle, L. K., Doub, W. H., Wilson, R. T., Harris, M. H., & Rutter, A. M. (1993). Identification and Isolation of Chlorhexidine Digluconate Impurities. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Degradation Mechanism of Chlorhexidine by means of Density Functional Theory Calculations. Retrieved from [Link]

-

da Silva, L. A., de Oliveira, A. C. S., de Souza, R. A., da Silva, D. G., & de Oliveira, A. C. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Acta odontologica Scandinavica, 72(8), 953–958. [Link]

-

Sugino, K., & Shirai, K. (1960). Notes- Cyanamide Derivatives. LVII. New Route for Preparation of Biguanide. The Journal of Organic Chemistry, 25(6), 1045-1046. [Link]

-

Rochlin, F., & Cossy, J. (2021). Synthetic accesses to biguanide compounds. Beilstein journal of organic chemistry, 17, 1184–1214. [Link]

-

Yadav, S., Singh, A., Kumar, A., Singh, S., & Kumar, P. (2022). Removal of chlorhexidine digluconate from aqueous solution by heterogenous photocatalysis using sunlight-driven Ni-doped TiO 2 material. Journal of Water Process Engineering, 45, 102488. [Link]

-

Al-Janabi, A. A. H. (2018). Long-term stability study of chlorhexidine gluconate mouth wash in experimental formula. Medical Journal of Babylon, 15(3), 205. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling: a review. Journal of pharmaceutical and biomedical analysis, 87, 101–114. [Link]

-

ResearchGate. (n.d.). Enzymatic hydrolysis of cyanogenic compounds, linamarin, and dhurrin.. Retrieved from [Link]

-

Cressey, P., & Reeve, J. (2019). Metabolism of cyanogenic glycosides: A review. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 125, 225–232. [Link]

-

Zhang, Y., Li, Y., Wu, H., Chen, Z., & Li, S. (2022). Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava. Ultrasonics sonochemistry, 86, 106013. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorhexidine Diacetate Impurity A CAS number and molecular weight.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of Chlorhexidine Diacetate Impurity A. The focus is to provide core identification details, analytical methodologies, and the significance of this impurity in the pharmaceutical landscape.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Chlorhexidine diacetate is a widely utilized biguanide antiseptic, valued for its broad-spectrum antimicrobial efficacy. Its application spans various pharmaceutical and medical products, from oral rinses to surgical scrubs. Within the stringent regulatory framework governing pharmaceuticals, the identification and control of impurities are paramount to ensuring the safety and efficacy of the final drug product. Impurities can originate from starting materials, synthetic intermediates, or degradation products. A thorough understanding of these impurities, such as Chlorhexidine Diacetate Impurity A, is not merely a compliance exercise but a fundamental aspect of robust drug development.

Core Identification: CAS Number and Molecular Weight

The unequivocal identification of a chemical substance is anchored by its Chemical Abstracts Service (CAS) number and molecular weight. These identifiers are crucial for accurate documentation, procurement of reference standards, and literature searches.

| Identifier | Value | Source(s) |

| CAS Number | 152504-08-0 | [1][2][3][4][5] |

| Molecular Weight | 377.88 g/mol | [2][4] |

| Molecular Formula | C₁₆H₂₄ClN₉ | [1][2][4] |

Chemical Identity and Synonyms

Chlorhexidine Diacetate Impurity A is chemically known as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide.[3][5] It is also commonly referred to by several synonyms, including Chlorhexidine nitrile and Chlorhexidene Diacetate Impurity A.[1][2][4][6]

Analytical Characterization: A Protocol for Identification and Quantification

The accurate detection and quantification of impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for analyzing Chlorhexidine Diacetate and its related impurities.

Experimental Protocol: A Step-by-Step HPLC Workflow

This protocol outlines a typical reversed-phase HPLC method for the analysis of Chlorhexidine Diacetate Impurity A.

Objective: To develop a robust and reproducible HPLC method for the identification and quantification of Chlorhexidine Diacetate Impurity A in a drug substance sample.

Materials:

-

Chlorhexidine Diacetate Impurity A reference standard

-

Chlorhexidine Diacetate drug substance

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or Trifluoroacetic acid (as a mobile phase modifier)

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC system with a UV detector

Methodology:

-

Preparation of Mobile Phase:

-

A gradient mobile phase is typically employed. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Rationale: The use of an acidic modifier improves peak shape and resolution for the basic biguanide compounds. A gradient elution is necessary to separate the main component from its closely related impurities within a reasonable run time.

-

-

Preparation of Standard Solution:

-

Accurately weigh and dissolve the Chlorhexidine Diacetate Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 10 µg/mL).

-

Rationale: This solution will be used to determine the retention time and response factor of the impurity.

-

-

Preparation of Sample Solution:

-

Accurately weigh and dissolve the Chlorhexidine Diacetate drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

-

Rationale: A higher concentration of the drug substance is used to ensure that any trace level impurities are above the limit of quantification.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 239 nm

-

Gradient Program: A typical gradient might start with a low percentage of organic phase (Mobile Phase B) and gradually increase to elute the more retained components.

-

-

System Suitability:

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2.0%).

-

Rationale: This step verifies the precision and reproducibility of the analytical system before analyzing the samples.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Identify the peak for Impurity A in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of Impurity A in the sample using an external standard method.

-

Logical Workflow Diagram

Caption: A logical workflow for the HPLC analysis of Chlorhexidine Diacetate Impurity A.

Regulatory Context and Importance

Regulatory bodies such as the European Pharmacopoeia (EP) list specific impurities for drug substances. Chlorhexidine Diacetate EP Impurity A is one such specified impurity.[1][2][3] The presence and quantity of this and other impurities must be carefully monitored and controlled to meet the stringent requirements for pharmaceutical products. This ensures that the drug product is not only effective but also safe for patient use.

Conclusion

A comprehensive understanding of Chlorhexidine Diacetate Impurity A, from its fundamental identifiers to the intricacies of its analytical determination, is essential for pharmaceutical scientists and professionals in drug development. Adherence to robust analytical protocols and an awareness of the regulatory landscape are critical for ensuring the quality and safety of chlorhexidine-containing products.

References

-

SynZeal. (n.d.). Chlorhexidine Diacetate EP Impurity A. Retrieved from [Link]

-

Cleanchem. (n.d.). Chlorhexidine Diacetate EP Impurity A. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chlorhexidine Diacetate - Impurity A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorhexidine Diacetate Impurity A. PubChem. Retrieved from [Link]

Sources

- 1. Chlorhexidine Diacetate EP Impurity A | 152504-08-0 | SynZeal [synzeal.com]

- 2. Chlorhexidine Diacetate Impurity A | LGC Standards [lgcstandards.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Chlorhexidine Diacetate Impurity A | C16H24ClN9 | CID 29975695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

A Robust, Validated HPLC-UV Method for the Quantification of Chlorhexidine Diacetate Impurity A

An Application Note for Drug Development Professionals

Abstract